molecular formula C26H25N5O2 B2680157 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene)acetamide CAS No. 882226-54-2

2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene)acetamide

カタログ番号: B2680157
CAS番号: 882226-54-2
分子量: 439.519
InChIキー: NMOBNOQWGDIUGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene)acetamide is a synthetic organic compound featuring a complex heterocyclic architecture. Its structure integrates a pyrazole ring substituted with a phenyl group and a methyl group, fused to an indole-derived moiety with a pentyl chain and an oxo group. The acetamide linkage bridges these components, with a cyano group enhancing electronic conjugation.

The compound’s structural elucidation likely employs techniques such as X-ray crystallography (using programs like SHELXL for refinement ) and spectroscopic methods (e.g., NMR and UV, as demonstrated in studies of analogous compounds ). Its hydrogen-bonding patterns, critical for crystal packing and stability, may align with graph-set analysis principles described by Bernstein et al. .

特性

IUPAC Name

2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)-2-(2-oxo-1-pentylindol-3-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2/c1-3-4-10-15-30-22-14-9-8-13-20(22)24(26(30)33)21(17-27)25(32)28-23-16-18(2)29-31(23)19-11-6-5-7-12-19/h5-9,11-14,16H,3-4,10,15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOBNOQWGDIUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C#N)C(=O)NC3=CC(=NN3C4=CC=CC=C4)C)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

The molecular structure of the compound features a pyrazole ring and an indole moiety, which are known for their diverse biological activities. The chemical formula is C23H24N4O2C_{23}H_{24}N_4O_2, and it exhibits a molecular weight of 396.47 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with indole-based precursors under controlled conditions. The cyanoacetylation reaction is a common method, where substituted aryl or heteryl amines react with alkyl cyanoacetates to yield the target compound. Various synthetic routes have been optimized to enhance yield and purity.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results in inhibiting tumor growth in various cancer cell lines, including breast and colorectal cancers. The mechanism often involves the inhibition of key signaling pathways such as VEGFR and CDK kinases .

CompoundIC50 (µM)Cancer Type
Pyrazole Derivative 10.87Breast Cancer
Pyrazole Derivative 20.55Colorectal Cancer

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties, particularly against pests by targeting ryanodine receptors in insects. This interaction disrupts calcium ion regulation, leading to paralysis and death of the target insects .

Anti-inflammatory Effects

In addition to its anticancer and insecticidal activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Studies have shown that similar pyrazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study published in Molecular Cancer Therapeutics, researchers synthesized a series of pyrazole derivatives and tested their efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.36 µM against CDK2, demonstrating their potential as therapeutic agents in cancer treatment .

Case Study 2: Insecticidal Activity

A study published in Pest Management Science evaluated the insecticidal activity of various compounds targeting ryanodine receptors. The findings revealed that compounds structurally related to 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene)acetamide displayed significant toxicity against common agricultural pests .

類似化合物との比較

Pyrazole-Indole Hybrids

The target compound shares structural motifs with pyrazole-indole hybrids, which are known for diverse biological activities. For example:

  • Compound 7a (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone) : Replaces the indole moiety with a thiophene ring. Lacks the pentyl chain, reducing lipophilicity compared to the target compound.
  • Isorhamnetin-3-O glycoside (isolated from Zygophyllum fabago ): A flavonoid derivative with a glycoside group instead of acetamide. Demonstrates higher polarity due to hydroxyl and sugar groups, contrasting with the hydrophobic pentyl chain in the target compound.

Functional Group Variations

Compound Key Functional Groups Impact on Properties
Target Compound Cyano, pentyl, acetamide Enhanced lipophilicity; potential for membrane penetration
Compound 7b Ethyl carboxylate, amino groups Higher solubility in polar solvents
Zygocaperoside Triterpenoid saponin, glycoside Bioactivity linked to amphiphilic structure

Hydrogen-Bonding and Supramolecular Interactions

The indole and pyrazole moieties likely participate in N–H···O and C–H···N hydrogen bonds, akin to patterns observed in Etter’s graph-set analysis . Compared to Isorhamnetin-3-O glycoside (which forms O–H···O networks ), the target compound’s hydrogen-bonding motifs are less polar but more directional, favoring layered crystal structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene)acetamide?

  • Methodological Answer :

  • Synthesis : Multi-step reactions under controlled conditions (e.g., reflux in dimethylformamide or ethanol) are typical. Key steps include condensation of intermediates like cyanoacetic acid derivatives with pyrazole-containing amines. Reaction optimization (temperature, pH, catalysts) is critical for yield and purity .
  • Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm functional groups and stereochemistry. Mass spectrometry (MS) provides molecular weight validation. High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. How can researchers assess the initial biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Screen for activity against enzymes (e.g., kinases) or receptors using fluorescence-based assays or radioligand binding studies. Dose-response curves (IC₅₀/EC₅₀) quantify potency .
  • Cytotoxicity : Test in cell lines (e.g., HEK293, HeLa) via MTT assays to evaluate selectivity and therapeutic index .

Advanced Research Questions

Q. What experimental strategies are used to study interactions between this compound and biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) to purified proteins like receptors or enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes and guides mutagenesis studies to validate key residues .

Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS proteomic analysis .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics identifies downstream signaling pathways affected by treatment .

Q. What methodologies address stability and reactivity under varying environmental conditions?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to stressors (pH extremes, light, heat) and monitor degradation products via HPLC or LC-MS. Kinetic analysis (t₁/₂) determines shelf-life .
  • Solubility Optimization : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance aqueous stability .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Methodological Answer :

  • Orthogonal Validation : Confirm activity using independent assays (e.g., enzymatic vs. cell-based). For structural discrepancies, cross-validate NMR data with X-ray crystallography .
  • Batch Analysis : Compare multiple synthetic batches to rule out impurities or stereochemical variability .

Q. What strategies guide structural modifications to improve pharmacological properties?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substitutions on the pyrazole or indole moieties. Test for changes in potency, solubility, and metabolic stability (e.g., CYP450 assays) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, followed by in vivo pharmacokinetic studies .

Q. What are the key challenges in experimental design for scaling up synthesis?

  • Methodological Answer :

  • Reaction Optimization : Use design of experiments (DoE) to balance variables (temperature, solvent ratio, catalyst loading). Pilot-scale reactors ensure reproducibility .
  • Purification : Transition from column chromatography to recrystallization or continuous-flow systems for cost-effective scaling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。